Zephyranthine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

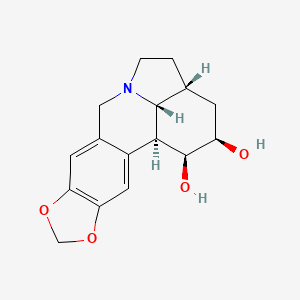

Zephyranthine is a biochemical.

Applications De Recherche Scientifique

Synthesis of Zephyranthine

Recent advancements in the synthesis of this compound have highlighted its accessibility for further research. A significant study reported an efficient enantioselective synthesis involving a catalytic Michael/Michael cascade reaction, which constructs a penta-substituted cyclohexane with three contiguous stereogenic centers. This method culminates in an 8-step one-pot operation that simplifies the assembly of the tetracyclic skeleton of this compound .

Key Features of Synthesis:

- Catalytic Asymmetric Reactions: The synthesis employs a double Michael addition, showcasing the utility of chiral nickel(II) catalysts .

- One-Pot Operations: The streamlined approach reduces the number of steps and increases overall yield, making it suitable for gram-scale production .

- Regioselectivity: The regioselective construction of double bonds within the C ring enhances the complexity and functionality of the final product .

Biological Activities

This compound exhibits a range of biological activities that underscore its potential as a therapeutic agent. Research has indicated several pharmacological properties:

- Antiviral Activity: Lycorine-type alkaloids, including this compound, have demonstrated antiviral properties, making them candidates for further investigation against viral infections .

- Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation, aligning with findings on related alkaloids that possess antineoplastic activities .

- Anticholinergic Effects: this compound's structure suggests potential anticholinergic effects, which could be beneficial in treating conditions like Alzheimer's disease .

Therapeutic Potential

The therapeutic implications of this compound are significant:

- Neuroprotective Effects: Given its anticholinergic properties, this compound may offer neuroprotective benefits, particularly in neurodegenerative diseases .

- Insect Antifeedant Activity: The compound displays insect antifeedant properties, suggesting applications in agricultural pest control .

- Potential as a Lead Compound: Due to its unique structure and bioactivity profile, this compound serves as a lead compound for developing new drugs targeting various diseases .

Case Studies and Research Findings

Several studies have explored this compound's effects:

- A study demonstrated that this compound derivatives exhibit enhanced cytotoxicity against specific cancer cell lines compared to their parent compounds, indicating a structure-activity relationship that warrants further exploration .

- Another investigation revealed that this compound could modulate pathways involved in apoptosis, providing insights into its mechanism of action against cancer cells .

Data Summary

| Property | Details |

|---|---|

| Chemical Class | Alkaloid (Amaryllidaceae family) |

| Key Biological Activities | Antiviral, anticancer, anticholinergic |

| Synthesis Method | Enantioselective one-pot reactions |

| Therapeutic Applications | Neuroprotection, pest control |

Propriétés

Numéro CAS |

2030-55-9 |

|---|---|

Formule moléculaire |

C16H19NO4 |

Poids moléculaire |

289.33 g/mol |

Nom IUPAC |

(1S,15R,17R,18S,19R)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol |

InChI |

InChI=1S/C16H19NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h4-5,8,11,14-16,18-19H,1-3,6-7H2/t8-,11-,14+,15-,16-/m1/s1 |

Clé InChI |

VJILFEGOWCJNIK-MGRBZGILSA-N |

SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4 |

SMILES isomérique |

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2[C@H]1C[C@H]([C@H]5O)O)OCO4 |

SMILES canonique |

C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4 |

Apparence |

Solid powder |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Zephyranthine. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.